8-Iodoisoquinoline
Overview
Description
8-Iodoisoquinoline is an organic compound belonging to the class of heterocyclic compounds known as isoquinolines. It is characterized by the presence of an iodine atom at the 8th position of the isoquinoline ring. The molecular formula of this compound is C9H6IN, and it has a molecular weight of 255.06 g/mol
Mechanism of Action
Target of Action
8-Iodoisoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring
Mode of Action
For instance, ethoxyquin, an analogue of isoquinoline, has been shown to inhibit the chaperone domain of heat shock protein 90
Biochemical Pathways
Isoquinoline and its derivatives are known to interact with various biochemical pathways
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
For instance, ethoxyquin, an analogue of isoquinoline, has been shown to prevent axon degeneration in primary dorsal root ganglion neurons in vitro
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . Furthermore, the compound’s interaction with the soil environment can mediate its ecological function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Iodoisoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry principles, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions: 8-Iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation and reduction under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium and Copper Catalysts: Used in coupling and cyclization reactions.
Ammonium Acetate: Used in imination-annulation reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Iodoisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active isoquinoline alkaloids.
Industry: Used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the iodine substitution.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an iodine atom.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Uniqueness of 8-Iodoisoquinoline: The presence of the iodine atom at the 8th position imparts unique chemical reactivity and biological activity to this compound. This substitution can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-iodoisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUAAVGLCWGKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857007 | |
Record name | 8-Iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-27-0 | |
Record name | 8-Iodoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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